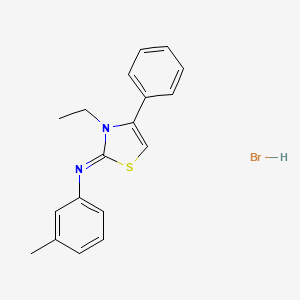

(Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide

Description

Properties

IUPAC Name |

3-ethyl-N-(3-methylphenyl)-4-phenyl-1,3-thiazol-2-imine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S.BrH/c1-3-20-17(15-9-5-4-6-10-15)13-21-18(20)19-16-11-7-8-14(2)12-16;/h4-13H,3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXIJXHZEJIABO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CSC1=NC2=CC=CC(=C2)C)C3=CC=CC=C3.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide typically involves the condensation of 3-ethyl-4-phenylthiazol-2(3H)-ylidene with 3-methylaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrobromide salt is then formed by treating the resulting compound with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as crystallization, filtration, and drying would be employed to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring’s electron-deficient nature facilitates nucleophilic attacks, particularly at the C-2 and C-4 positions.

Mechanistic studies highlight the intermediacy of carbenes or thiophiles during substitution, with regioselectivity governed by steric effects from the ethyl and phenyl groups .

Cycloaddition and Ring-Opening Reactions

The compound participates in cycloadditions due to its conjugated system:

-

Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) at 100°C to form six-membered bicyclic adducts.

-

Ring-Opening : Treatment with strong bases (e.g., NaOH) cleaves the thiazole ring, yielding thiourea derivatives and ketones .

Acid-Base Reactivity

The hydrobromide salt dissociates in aqueous solutions, regenerating the free base. This reversibility is pH-dependent:

-

Deprotonation : Occurs at pH > 7, forming the neutral thiazole amine.

-

Reprotonation : Re-exposure to HBr restores the salt form, critical for pharmaceutical formulation stability.

Oxidation and Reduction Pathways

-

Oxidation : The nitro group undergoes stepwise reduction to amine intermediates using catalysts like Pd/C or enzymatic systems.

-

Redox Stability : The thiazole ring resists oxidation under mild conditions but degrades in strong oxidizing agents (e.g., KMnO₄), producing sulfonic acids .

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets:

Scientific Research Applications

Characterization Techniques

Characterization of the compound is crucial for confirming its structure and purity. Common techniques include:

- NMR Spectroscopy : Provides information about the molecular structure and confirms the presence of functional groups.

- Mass Spectrometry : Used to determine molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identifies functional groups based on characteristic absorption bands.

Medicinal Chemistry

- Antimicrobial Activity : Thiazole derivatives have been studied for their antimicrobial properties. Research indicates that compounds similar to (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide exhibit significant activity against various bacterial strains. For instance, a related thiazole derivative demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Some thiazole compounds have shown promise in anticancer research. Studies have reported that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism often involves interaction with cellular pathways that regulate cell growth and survival.

- Anti-inflammatory Effects : Thiazoles are also being explored for their anti-inflammatory properties. Research has indicated that certain derivatives can reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

Mechanism of Action

The mechanism of action of (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved would be studied to understand its mode of action and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or pharmacological relevance with the target molecule:

Key Observations

Hydrobromide salts in all analogues improve aqueous solubility, critical for bioavailability .

Biological Activity :

- Thiazoles with methoxyphenyl groups (e.g., CAS: 475100-76-6) are hypothesized to exhibit enhanced electron-donating capacity, which could modulate enzyme inhibition .

- The tetrahydro-azepine moiety in introduces conformational flexibility, possibly contributing to its superior cardioprotective activity compared to simpler aniline derivatives.

Synthetic Routes :

- Thiazole derivatives are typically synthesized via cyclocondensation of thioamides with α-halo ketones or via Hantzsch thiazole synthesis. However, the provided evidence lacks specific synthetic details for the target compound .

Biological Activity

(Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of thiazole derivatives, including (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide, typically involves condensation reactions between thiazole derivatives and anilines. The characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compounds synthesized .

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline have shown effectiveness against various pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their potency compared to standard antimicrobial agents.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2d | 148.26 | NIH/3T3 Cell Line |

| 2e | 187.66 | Candida parapsilosis |

The above table illustrates the antimicrobial efficacy of synthesized thiazole derivatives, highlighting their potential as therapeutic agents .

Cytotoxicity

The cytotoxic effects of (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide have been assessed using various cell lines. Research indicates that these compounds can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. For example, studies have shown IC50 values indicating effective cytotoxicity against cancer cell lines while maintaining safety profiles for normal cells .

The biological activity of thiazole derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Thiazoles may inhibit specific enzymes involved in microbial metabolism, disrupting their growth.

- Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

- Interaction with DNA : Certain thiazole derivatives have been shown to bind with DNA, interfering with replication and transcription processes in cancer cells .

Case Studies

Several case studies illustrate the biological effects of thiazole derivatives:

- Antifungal Activity : A study reported that a thiazole derivative exhibited antifungal activity comparable to ketoconazole against Candida species, demonstrating its potential as an antifungal agent .

- Anticancer Properties : Research on thiazole compounds indicates promising anticancer activity through mechanisms such as apoptosis induction in various cancer cell lines, suggesting their utility in cancer therapy .

Q & A

Q. How can researchers optimize the synthesis of (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide to improve yield and purity?

To optimize synthesis, researchers should:

- Reagent selection : Use Hantzsch reaction conditions (e.g., ammonium persulfate or dimethyldiallylammonium chloride) for cyclization, as demonstrated in analogous thiazole derivatives .

- Temperature control : Maintain reaction temperatures between 0–25°C during condensation steps to minimize side reactions, as seen in similar thiazolidinone syntheses .

- Purification : Employ column chromatography or recrystallization (e.g., using methanol/water mixtures) to isolate the hydrobromide salt with ≥70% yield, validated by ¹H NMR and MS analysis .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

Key methods include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.9 ppm for phenyl groups) and imine protons (δ 4.0–5.5 ppm) .

- IR spectroscopy : Confirm C=N (1641–1658 cm⁻¹) and N-H (3144–3520 cm⁻¹) stretches .

- UV-Vis : Analyze π→π* transitions (λmax ~250–300 nm) to assess conjugation in the thiazole-imine system .

- Mass spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~430–492 m/z for analogous compounds) .

Q. How should researchers design initial biological activity screens for this compound?

- Antimicrobial assays : Use agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL, with ampicillin as a positive control .

- Cardioprotective screening : Evaluate ischemia-reperfusion models in rodents at 1–10 mg/kg doses, measuring troponin levels and infarct size reduction .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental vs. theoretical spectroscopic data?

- Frontier orbital analysis : Calculate HOMO-LUMO gaps (e.g., ΔE ~4–5 eV) to predict UV-Vis absorption bands and compare with experimental λmax values .

- NMR chemical shift prediction : Use B3LYP/6-311++G(d,p) basis sets to simulate ¹³C shifts (error tolerance <2 ppm) and validate imine tautomerism .

- Charge distribution mapping : Identify electron-deficient regions (e.g., thiazole ring) to explain reactivity in electrophilic substitutions .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?

- Substituent variation : Replace the 3-ethyl group with methyl or propyl to assess steric effects on bioactivity .

- Pharmacophore modeling : Highlight critical motifs (e.g., thiazole-imine core, hydrobromide counterion) using 3D-QSAR to guide analog design .

- Bioisosteric replacement : Substitute phenyl with pyridyl groups to modulate lipophilicity (logP) and solubility (e.g., cLogP ~2.5–3.5) .

Q. How can researchers address discrepancies in biological activity data across different studies?

- Dose-response normalization : Re-express data as % inhibition vs. log[concentration] to calculate IC50/EC50 values for cross-study comparisons .

- Batch-to-batch purity checks : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out impurities as confounding factors .

- Solvent control : Ensure consistent use of DMSO (<0.1% final concentration) to avoid solvent toxicity artifacts .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.